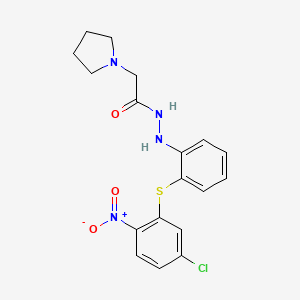
N2-Methylguanosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methylguanosine-d3 is a deuterium-labeled derivative of N2-Methylguanosine. This compound is a modified nucleoside that occurs at several specific locations in many transfer ribonucleic acids. The deuterium labeling is used to trace and study the compound’s behavior in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylguanosine-d3 involves the methylation of guanosine at the N2 position, followed by the incorporation of deuterium. The reaction typically requires a methylating agent and a deuterium source under controlled conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective methylation and deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography techniques to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
N2-Methylguanosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-oxomethylguanosine-d3, while substitution reactions can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N2-Methylguanosine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying nucleoside modifications and interactions.
Biology: Helps in understanding the role of modified nucleosides in transfer ribonucleic acid function and protein synthesis.
Medicine: Investigated for its potential role in disease mechanisms and as a biomarker for certain conditions.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications.
Wirkmechanismus
N2-Methylguanosine-d3 exerts its effects by incorporating into nucleic acids and influencing their structure and function. The compound targets specific molecular pathways involved in nucleic acid metabolism and protein synthesis. It can modulate the stability and activity of ribonucleic acids, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Methylguanosine: The non-deuterated form of N2-Methylguanosine-d3.
N2, N2-Dimethylguanosine: Another modified nucleoside with two methyl groups at the N2 position.
7-Methylguanosine: A modified nucleoside with a methyl group at the 7 position.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and analysis in various research applications. This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs.
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(trideuteriomethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI-Schlüssel |
SLEHROROQDYRAW-MKKTUXCSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


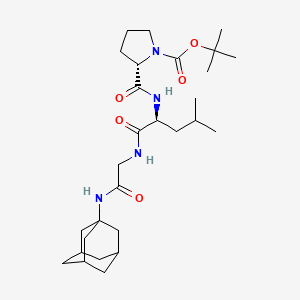
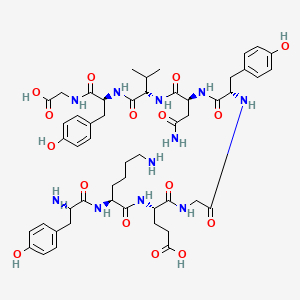
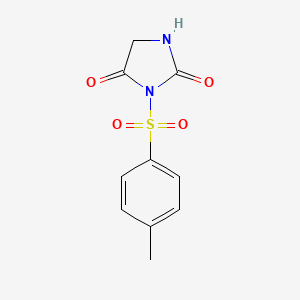
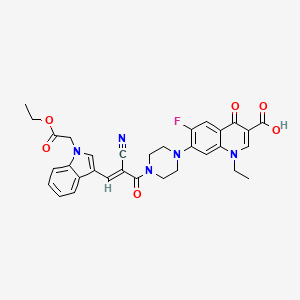
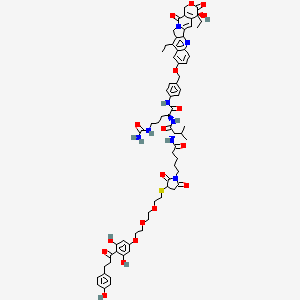
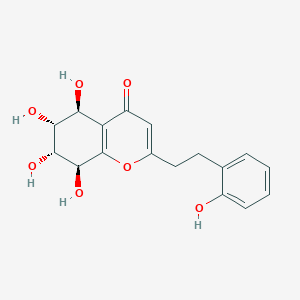

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
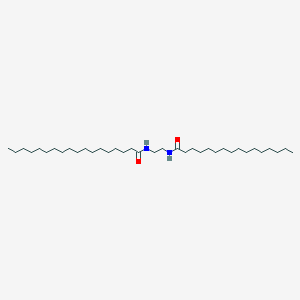
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
